N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine
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Overview
Description
Preparation Methods
One common synthetic route includes the reaction of 2-isopropylthiazole with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of cyclopropanamine under suitable conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the thiazole ring.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological molecules . The compound may modulate biochemical pathways by activating or inhibiting specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine: This compound also contains a thiazole ring but differs in the substitution pattern on the ring.
N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine: This compound features an imidazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H18N2S |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
N-[1-(2-propan-2-yl-1,3-thiazol-5-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H18N2S/c1-7(2)11-12-6-10(14-11)8(3)13-9-4-5-9/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
YCZJEIGMCBSBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(C)NC2CC2 |
Origin of Product |
United States |
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